2-Chloro-6-nitro-4-(trifluoromethyl)aniline
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Overview
Description
2-Chloro-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known as 4-Amino-3-chloro-5-nitrobenzotrifluoride. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other molecules, among others. The specific influences of these factors on this compound are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline typically involves the nitration of 2-Chloro-4-(trifluoromethyl)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired product along with some by-products that can be separated through purification techniques such as recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar nitration processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Chloro-6-amino-4-(trifluoromethyl)aniline.
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
2-Chloro-6-nitro-4-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness
2-Chloro-6-nitro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWRJMVXRUKFPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370109 |
Source
|
Record name | 4-Amino-3-chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57729-79-0 |
Source
|
Record name | 4-Amino-3-chloro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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